Sodium dehydrocholate

Übersicht

Beschreibung

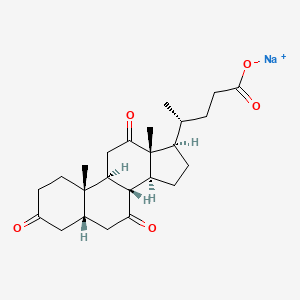

Dehydrocholate sodium, also known as sodium dehydrocholate, is a synthetic bile acid derived from the oxidation of cholic acid. It is commonly used as a hydrocholeretic agent, which means it increases bile output to clear increased bile acid load. This compound is often utilized in medical and biochemical research due to its unique properties and functions .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Natriumdehydrocholat wird durch Oxidation von Cholsäure synthetisiert. Das Verfahren beinhaltet die Verwendung von Chromsäure als Oxidationsmittel. Die Reaktionsbedingungen umfassen typischerweise eine kontrollierte Temperatur und einen kontrollierten pH-Wert, um die vollständige Umwandlung von Cholsäure in Dehydrocholsäure zu gewährleisten, die dann mit Natriumhydroxid neutralisiert wird, um Natriumdehydrocholat zu bilden .

Industrielle Produktionsverfahren

In industriellen Umgebungen beinhaltet die Produktion von Natriumdehydrocholat die großtechnische Oxidation von Cholsäure unter Verwendung von Chromsäure oder anderen geeigneten Oxidationsmitteln. Das Reaktionsgemisch wird dann einer Reinigungsprozedur unterzogen, einschließlich Filtration und Kristallisation, um Natriumdehydrocholat mit hoher Reinheit zu erhalten. Das Endprodukt wird oft getrocknet und zur Verteilung verpackt .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Natriumdehydrocholat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die primäre Reaktion bei seiner Synthese, bei der Cholsäure zu Dehydrocholsäure oxidiert wird.

Reduktion: Obwohl weniger häufig, können Reduktionsreaktionen Natriumdehydrocholat zurück in seine Vorläuferformen umwandeln.

Substitution: Natriumdehydrocholat kann an Substitutionsreaktionen teilnehmen, insbesondere an solchen, die seine Carboxylgruppe betreffen

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Chromsäure wird häufig für die Oxidation von Cholsäure verwendet.

Reduktionsmittel: Verschiedene Reduktionsmittel können verwendet werden, um den Oxidationsprozess umzukehren.

Lösungsmittel: Wasser, Aceton und andere organische Lösungsmittel werden in den Herstellungs- und Reinigungsprozessen verwendet

Hauptprodukte, die gebildet werden

Das Hauptprodukt, das durch die Oxidation von Cholsäure gebildet wird, ist Dehydrocholsäure, die dann in Natriumdehydrocholat umgewandelt wird. Andere Nebenprodukte können teilweise oxidierte Zwischenprodukte und Nebenprodukte aus Nebenreaktionen sein .

Wissenschaftliche Forschungsanwendungen

Choleretic Effects

Sodium dehydrocholate has been extensively studied for its choleretic effects, which promote bile secretion. Research indicates that it enhances the biliary excretion of substances like bromosulfophthalein (BSP), indicating its role in liver function and bile acid metabolism .

Table 1: Choleretic Effects of this compound

| Study Reference | Methodology | Key Findings |

|---|---|---|

| Intravenous administration of BSP | Increased biliary excretion post-administration | |

| Constant infusion studies | Enhanced distribution of BSP with this compound |

Neuropharmacological Applications

Recent studies have highlighted this compound's potential in enhancing blood-brain barrier permeability, which could facilitate drug delivery to the central nervous system. This property was demonstrated in experiments where topical application increased spike activity in cortical tissues .

Table 2: Neuropharmacological Effects

| Study Reference | Application | Observed Effects |

|---|---|---|

| Topical application on cortical surface | Increased blood-brain barrier permeability and neuronal activity |

Therapeutic Use in Allergic Reactions

This compound has also been investigated for its therapeutic efficacy in managing severe allergic reactions, such as those induced by penicillin. Clinical studies have shown positive outcomes when this compound was used to mitigate adverse effects .

Table 3: Therapeutic Applications in Allergic Reactions

Drug Delivery Systems

This compound's surfactant properties make it an ideal candidate for drug delivery systems, particularly in enhancing the bioavailability of poorly soluble drugs. It has been used in the formulation of nanocarriers such as bilosomes and modified bilosomes, which improve oral stability and drug permeation .

Table 4: Applications in Drug Delivery Systems

| Study Reference | Type of Formulation | Benefits |

|---|---|---|

| Bilosomes | Higher oral stability and improved drug delivery | |

| Nanocarriers | Enhanced tumor targeting and reduced side effects |

Case Study on Liver Dysfunction

A clinical study evaluated the use of this compound in patients with liver dysfunction, highlighting its effectiveness as a choleretic agent and its role in improving liver function parameters .

Table 5: Clinical Outcomes in Liver Dysfunction

| Study Reference | Patient Group | Results |

|---|---|---|

| Patients with liver dysfunction | Significant improvement in liver enzyme levels |

Case Study on Neuroprotective Effects

In a controlled study assessing neuroprotective compounds following ischemic stroke, this compound was identified among several compounds that exhibited protective effects on neuronal cells .

Table 6: Neuroprotective Effects Post-Ischemia

Wirkmechanismus

Dehydrocholate sodium exerts its effects by inducing choleresis, which is the increased secretion of bile. This process is associated with the stimulation of biliary lipid secretion and the reduction of endogenous and exogenous biliary components. The compound may decrease bile phospholipid secretion due to a lack of micelle formation by dehydrocholic acid-produced bile. Additionally, dehydrocholate sodium facilitates direct exchange between bile and plasma through enhanced permeability of tight junctions in the canalicular membranes .

Vergleich Mit ähnlichen Verbindungen

Natriumdehydrocholat ist unter den Gallensäured erivaten aufgrund seines spezifischen Oxidationszustands und seiner funktionellen Eigenschaften einzigartig. Ähnliche Verbindungen umfassen:

Cholsäure: Der Vorläufer von Natriumdehydrocholat, Cholsäure, ist eine primäre Gallensäure mit unterschiedlichen funktionellen Eigenschaften.

Chenodesoxycholsäure: Eine weitere primäre Gallensäure mit unterschiedlichen biologischen Funktionen.

Ursodeoxycholsäure: Eine sekundäre Gallensäure, die zur Behandlung bestimmter Lebererkrankungen eingesetzt wird

Natriumdehydrocholat zeichnet sich durch seine synthetische Herkunft und seine spezifischen Anwendungen bei der Steigerung der Gallensekretion und der Erleichterung von Studien zum Gallensäurenstoffwechsel aus.

Biologische Aktivität

Sodium dehydrocholate (NaDHC) is a semisynthetic bile acid derived from cholic acid, primarily recognized for its biological activities, including its role as a cholagogue, hydrocholeretic, and diuretic agent. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

- Chemical Formula : CHNaO

- Molecular Weight : 426.5 g/mol

- Solubility : 10 mM in DMSO

This compound functions primarily through its interaction with bile acids and lipid membranes. It enhances the solubility of various poorly soluble substances, particularly steroids, thereby facilitating their absorption and excretion. The compound's mechanism includes:

- Choleretic Effect : Increases bile production and flow.

- Diuretic Action : Promotes urine formation and excretion of sodium and water.

- Lipid Emulsification : Aids in the emulsification of dietary fats.

1. Choleretic and Hydrocholeretic Effects

This compound has been shown to significantly enhance biliary excretion of compounds like bromosulfophthalein (BSP) when administered intravenously. Studies indicate that NaDHC increases the distribution and biliary excretion rates of BSP, suggesting its effectiveness in promoting bile flow .

2. Solubility Enhancement

Research has highlighted this compound's ability to increase the solubility of steroids such as estrone and estriol, which are typically insoluble in water. This property is crucial for improving the bioavailability of these compounds in therapeutic settings .

| Steroid | Solubility in Water (mg/L) | Effect of NaDHC |

|---|---|---|

| Estrone | 2.1 | Increased solubility with NaDHC . |

| Estriol | Not specified | Enhanced solubility observed . |

3. Clinical Applications

This compound has been utilized in various clinical scenarios due to its biological properties:

- Treatment of Liver Dysfunction : It has been used effectively to manage severe penicillin reactions and liver dysfunctions by enhancing bile flow and reducing hepatic congestion .

- Cholecystitis Management : Its hydrocholeretic properties make it beneficial in treating chronic cholecystitis and noncalculous cholangitis by promoting fluid drainage from the biliary tree .

Case Studies

- Severe Penicillin Reactions

- Biliary Excretion Studies

Eigenschaften

CAS-Nummer |

145-41-5 |

|---|---|

Molekularformel |

C24H34NaO5 |

Molekulargewicht |

425.5 g/mol |

IUPAC-Name |

sodium;(4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate |

InChI |

InChI=1S/C24H34O5.Na/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26;/h13-14,16-18,22H,4-12H2,1-3H3,(H,28,29);/t13-,14+,16-,17+,18+,22+,23+,24-;/m1./s1 |

InChI-Schlüssel |

SHQJNIUBZKDVAW-CAOXKPNISA-N |

SMILES |

CC(CCC(=O)[O-])C1CCC2C1(C(=O)CC3C2C(=O)CC4C3(CCC(=O)C4)C)C.[Na+] |

Isomerische SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(C(=O)C[C@H]3[C@H]2C(=O)C[C@H]4[C@@]3(CCC(=O)C4)C)C.[Na] |

Kanonische SMILES |

CC(CCC(=O)O)C1CCC2C1(C(=O)CC3C2C(=O)CC4C3(CCC(=O)C4)C)C.[Na] |

Aussehen |

Solid powder |

Key on ui other cas no. |

145-41-5 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Verwandte CAS-Nummern |

81-23-2 (Parent) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

(5beta)-3,7,12-Trioxocholan-24-oic Acid Atrocholin Cholan HMB Cholan-HMB CholanHMB Chologon Decholin Dehydrocholate Dehydrocholate, Sodium Dehydrocholic Acid Dehydrocholic Acid, Lithium Salt Dehydrocholic Acid, Magnesium Salt Dehydrocholic Acid, Potassium Salt Dehydrocholic Acid, Sodium Salt Ketocholanic Acid Sodium Dehydrocholate Triketocholanic Acid Trioxocholate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.